

# What is Biotin-PEG4-Azide structure and properties

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## Compound of Interest

Compound Name: Biotin-PEG4-Azide

Cat. No.: B1379894

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An In-Depth Technical Guide to **Biotin-PEG4-Azide**: Structure, Properties, and Applications

## Introduction

**Biotin-PEG4-Azide** is a heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development.<sup>[1][2][3]</sup> It ingeniously combines three key functional moieties: a high-affinity biotin group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a bioorthogonal azide group. This unique architecture makes it an indispensable tool for the precise and efficient labeling, purification, and functionalization of biomolecules through "click chemistry".<sup>[3][4]</sup> This guide provides a comprehensive overview of its structure, properties, and key experimental protocols for its application.

## Chemical Structure and Properties

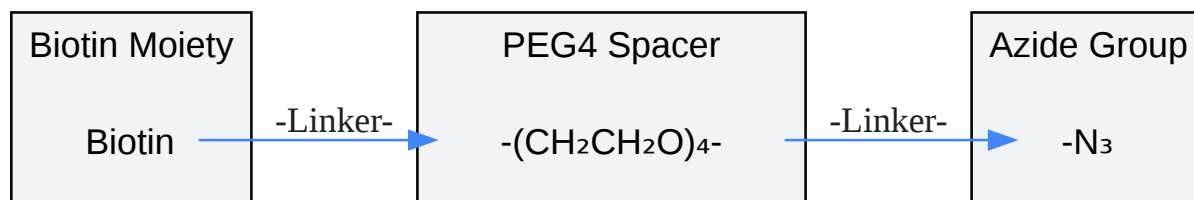
The structure of **Biotin-PEG4-Azide** is composed of three distinct components that each contribute to its overall functionality:

- **Biotin (Vitamin H):** A small vitamin renowned for its exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins. This bond is one of the strongest non-covalent interactions known in biology, making biotin an ideal tag for affinity-based purification and detection.
- **PEG4 (Tetraethylene Glycol) Spacer:** This flexible, hydrophilic linker serves multiple purposes. It significantly increases the aqueous solubility of the molecule and any conjugate

it forms. The length of the PEG4 spacer provides steric separation between the biotin tag and the conjugated biomolecule, minimizing interference and ensuring efficient binding to streptavidin. Furthermore, PEGylation is known to reduce non-specific binding.

- **Azide ( $-N_3$ ) Group:** This functional group is the key to the molecule's utility in click chemistry. The azide is highly reactive with alkyne-containing molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free reaction (SPAAC). Its bioorthogonal nature means it is largely inert to biological functional groups, allowing for highly specific labeling in complex environments like cell lysates or even living cells.

#### Chemical Structure of Biotin-PEG4-Azide



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Caption: Functional components of **Biotin-PEG4-Azide**.

## Quantitative Data

The key physical and chemical properties of **Biotin-PEG4-Azide** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1309649-57-7	
Molecular Formula	C <sub>20</sub> H <sub>36</sub> N <sub>6</sub> O <sub>6</sub> S	
Molecular Weight	488.6 g/mol	
Appearance	White to light yellow solid/powder/crystal	
Purity	≥ 95% (HPLC)	
Melting Point	102 - 106 °C	
Solubility	Soluble in DMSO, DMF	
Storage Conditions	-20 °C, stored in the dark, desiccated	
Shelf Life	12 months (unopened)	

## Applications in Research and Development

**Biotin-PEG4-Azide** is a versatile tool used in a wide array of applications:

- **Biomolecule Labeling:** It enables the site-specific attachment of a biotin tag to proteins, nucleic acids, peptides, and other biomolecules that have been modified to contain an alkyne or strained cyclooctyne group.
- **Affinity Purification:** Once biotinylated, target molecules can be easily isolated from complex mixtures like cell lysates using streptavidin- or avidin-conjugated beads.
- **Detection and Imaging:** Biotinylated molecules can be detected in assays such as Western blotting, ELISA, and flow cytometry using enzyme- or fluorophore-conjugated streptavidin.
- **Drug Delivery:** It is used in the construction of targeted drug delivery systems and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
- **Surface Immobilization:** Biomolecules can be biotinylated and then immobilized on streptavidin-coated surfaces for use in biosensors and microarrays.

## Experimental Protocols

The following sections provide detailed methodologies for the most common applications of **Biotin-PEG4-Azide**.

### Protocol 1: Protein Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing a terminal alkyne group.

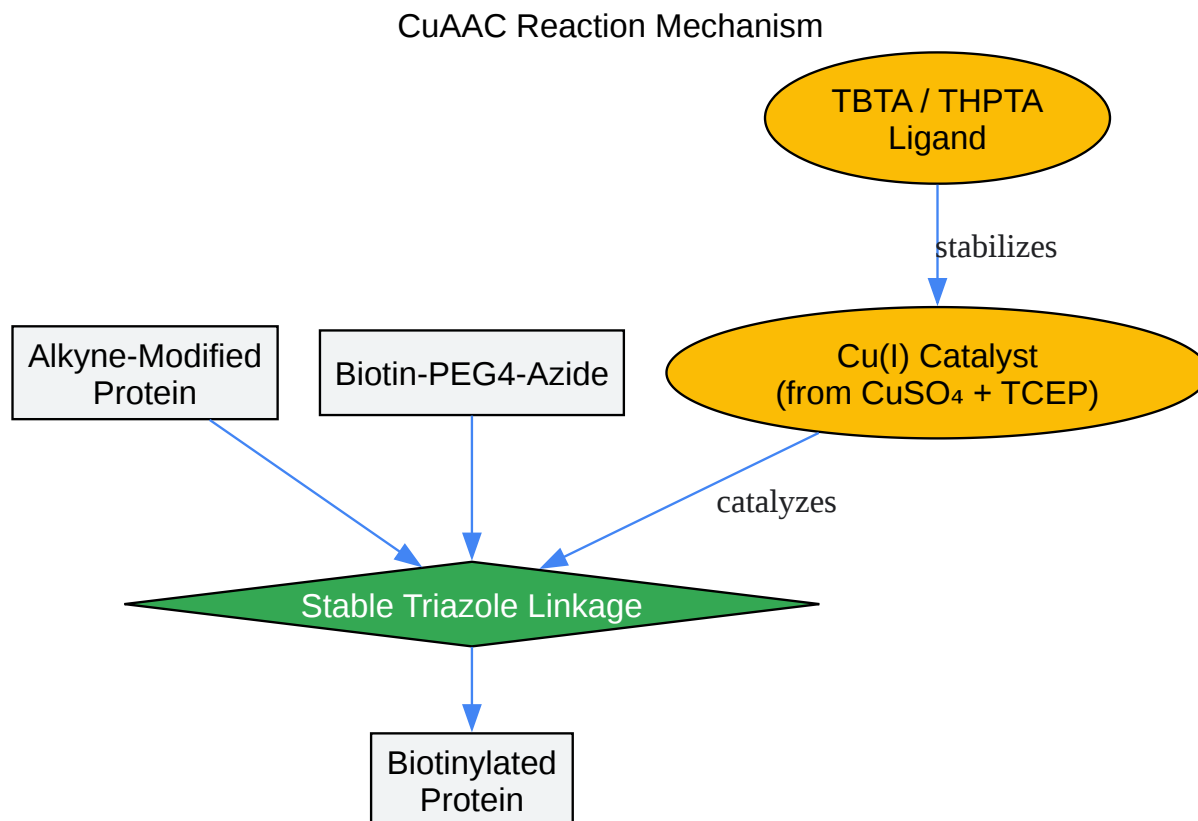
Materials:

- Alkyne-modified protein (1-5 mg/mL in a compatible buffer, e.g., PBS, pH 7.4)
- **Biotin-PEG4-Azide**
- Anhydrous DMSO
- Click Chemistry Reagent Stocks:
  - Copper(II) Sulfate ( $\text{CuSO}_4$ ): 50 mM in deionized water
  - Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in deionized water (prepare fresh)
  - Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA: 1.7 mM in 1:4 DMSO:t-butanol, or 100 mM in aqueous buffer, respectively
- Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

- Prepare Reagent Stocks:
  - Dissolve **Biotin-PEG4-Azide** in anhydrous DMSO to create a 10 mM stock solution. For a 5 mg vial, add 1023  $\mu\text{L}$  of DMSO.
  - Prepare fresh 50 mM TCEP solution.

- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified protein solution with **Biotin-PEG4-Azide** stock solution to achieve a final concentration of 25  $\mu\text{M}$  of the azide tag. A 10-20 fold molar excess of the azide reagent over the protein is a common starting point.
  - Prepare a click reagent cocktail by mixing the reagents in the following order, vortexing briefly after each addition: TBTA/THPTA ligand,  $\text{CuSO}_4$ , and TCEP. Final concentrations in the reaction should be approximately 1 mM  $\text{CuSO}_4$ , 1 mM TCEP, and 100  $\mu\text{M}$  TBTA/THPTA.
  - Add the click reagent cocktail to the protein/azide mixture. The final volume of organic solvent (from reagent stocks) should ideally not exceed 10% of the total reaction volume.
- Incubation:
  - Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.
- Purification:
  - Remove excess, unreacted **Biotin-PEG4-Azide** and copper catalyst using a desalting column equilibrated with a suitable buffer (e.g., PBS). Follow the manufacturer's instructions for the column.
- Confirmation:
  - Confirm successful biotinylation via a HABA assay (Protocol 3.3) or by Western blot analysis using Streptavidin-HRP (Protocol 3.4).



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

## Protocol 2: Protein Biotinylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for live-cell labeling or applications where copper toxicity is a concern. It utilizes a protein modified with a strained alkyne, such as DBCO.

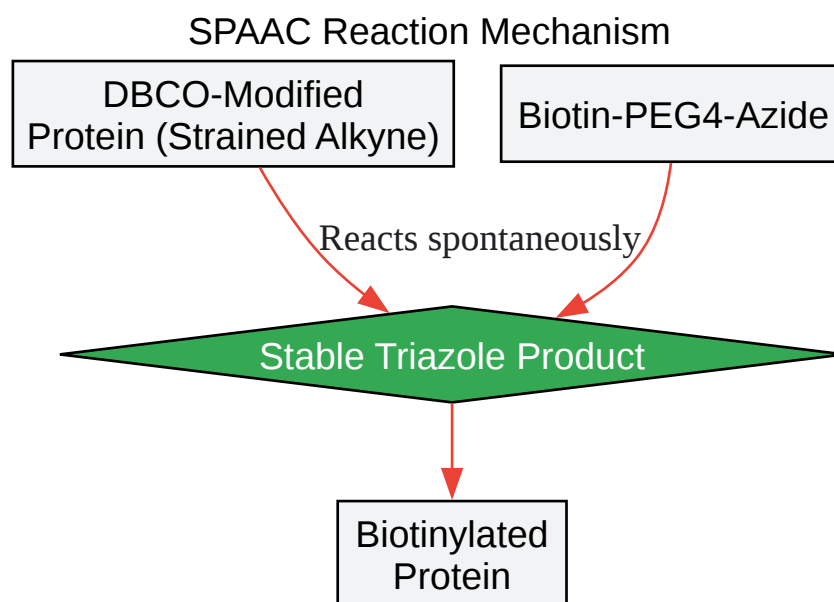
Materials:

- DBCO-modified protein (1-5 mg/mL in PBS, pH 7.4)
- **Biotin-PEG4-Azide**
- Anhydrous DMSO

- Desalting column

Procedure:

- Prepare Reagent Stock:
  - Dissolve **Biotin-PEG4-Azide** in anhydrous DMSO to a concentration of 10 mM.
- Reaction Setup:
  - In a microcentrifuge tube, combine the DBCO-modified protein with a 5-20 fold molar excess of the **Biotin-PEG4-Azide** stock solution.
- Incubation:
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. Reaction times can be optimized depending on the specific DBCO group and protein concentration.
- Purification:
  - Remove the excess, unreacted **Biotin-PEG4-Azide** using a desalting column.
- Confirmation:
  - Confirm biotinylation using the HABA assay (Protocol 3.3) or Western blot (Protocol 3.4).



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

## Protocol 3: Purification of Biotinylated Proteins using Streptavidin Magnetic Beads

This protocol describes the enrichment of biotinylated proteins from a complex mixture.

Materials:

- Biotinylated protein sample (e.g., from Protocol 3.1 or 3.2)
- Streptavidin-coated magnetic beads
- Magnetic separation rack
- Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
- Elution Buffer (e.g., 2% SDS in 50 mM Tris HCl pH 7.4, with 25 mM biotin)

Procedure:

- Bead Preparation:



- Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired volume of bead slurry to a new tube.
- Place the tube on the magnetic rack to pellet the beads, then discard the supernatant.
- Equilibrate the beads by adding 1 mL of Binding/Wash Buffer, resuspending, pelleting on the magnetic rack, and discarding the supernatant. Repeat this wash step two more times.
- Binding:
  - Add the biotinylated protein sample to the equilibrated beads.
  - Incubate for at least 30 minutes at room temperature (or overnight at 4°C for dilute samples) with end-over-end rotation.
- Washing:
  - Pellet the beads on the magnetic rack and discard the supernatant (this is the unbound fraction).
  - Add 1 mL of Binding/Wash Buffer, resuspend the beads, pellet, and discard the supernatant. Repeat for a total of 3-5 washes to remove non-specifically bound proteins.
- Elution:
  - To elute the bound protein, add 30-100 µL of Elution Buffer to the beads.
  - Incubate at 95°C for 5 minutes.
  - Immediately place the tube on the magnetic rack and carefully transfer the supernatant, which contains the eluted biotinylated protein, to a clean tube.

## Protocol 4: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

- Purified biotinylated protein sample
- HABA/Avidin premixed solution or kit
- Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
- Cuvettes or a 96-well clear microplate

#### Procedure (Microplate Format):

- Assay Preparation:
  - Add 180  $\mu\text{L}$  of the HABA/Avidin solution to each well of a 96-well plate.
  - Designate wells for a blank (buffer only) and for your biotinylated samples.
- Measurement:
  - Add 20  $\mu\text{L}$  of buffer (e.g., PBS) to the blank well.
  - Add 20  $\mu\text{L}$  of your purified biotinylated protein sample to the sample wells. It may be necessary to test several dilutions to ensure the reading is within the linear range of the assay.
  - Mix gently on a plate shaker for 30-60 seconds.
  - Measure the absorbance of all wells at 500 nm ( $A_{500}$ ).
- Calculation:
  - The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex ( $\epsilon \approx 34,000 \text{ M}^{-1}\text{cm}^{-1}$ ). Refer to the specific kit manufacturer's instructions for detailed calculation formulas to determine the moles of biotin per mole of protein.

## Protocol 5: Detection by Western Blot

#### Materials:

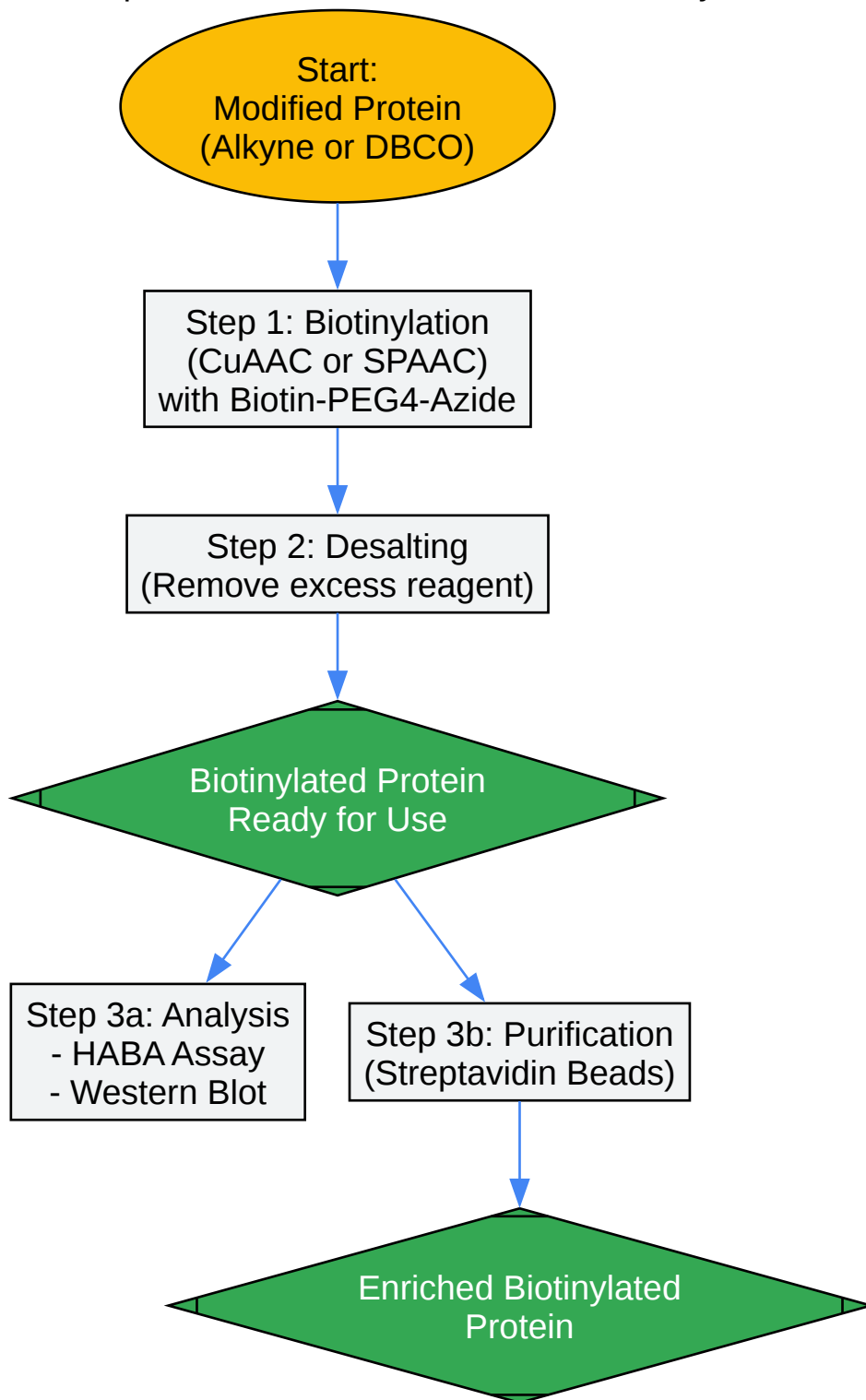
- SDS-PAGE apparatus and reagents
- PVDF or nitrocellulose membrane
- Transfer apparatus
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
- Streptavidin-HRP conjugate
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- SDS-PAGE and Transfer:
  - Separate the protein sample (e.g., cell lysate, purified fraction) by SDS-PAGE.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking:
  - Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Streptavidin-HRP Incubation:
  - Dilute the Streptavidin-HRP conjugate in Blocking Buffer (a typical starting dilution is 1:5,000 to 1:15,000).
  - Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.
- Washing:

- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound conjugate.
- Detection:
  - Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
  - Visualize the signal using a chemiluminescence imaging system. The bands correspond to the biotinylated proteins.

## Experimental Workflow for Protein Biotinylation



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Caption: General experimental workflow using **Biotin-PEG4-Azide**.

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